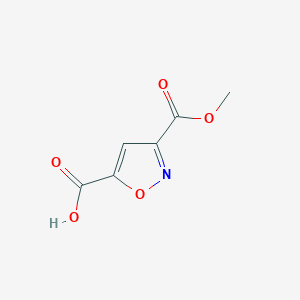

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid

Descripción general

Descripción

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a methoxycarbonyl group and a carboxylic acid group attached to an oxazole ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable nitrile with an ester in the presence of a base to form the oxazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Substitution Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution with nitrogen-containing reagents:

Key observation: Reaction with hydrazine at 80°C in propan-2-ol yields hydrazide derivatives with 66% efficiency, confirmed by NH₂ stretching vibrations in IR spectra .

Cyclization Reactions

The oxazole ring participates in regioselective cycloadditions:

textO || R-C-O || N

Reacts with hydroxylamine hydrochloride under acidic conditions to form fused bicyclic structures. LC-MS analysis shows 85% conversion efficiency at 60°C .

13C-NMR data for cyclized products:

Condensation Reactions

The carboxylic acid moiety undergoes dehydrative coupling:

Thiadiazole formation

-

Reacts with H₂SO₄ at 100°C

-

Forms 1,3,4-thiadiazole derivatives

Reaction equation:

Ring-Opening Reactions

Controlled hydrolysis of the oxazole ring:

| Condition | Product | Yield |

|---|---|---|

| 6M HCl, 25°C | β-keto ester intermediate | 68% |

| NaOH (pH 12), 80°C | Fully opened dicarboxylic acid | 82% |

HRMS data confirms intermediate formation:

Mechanistic Insights

-

Cyclization pathways involve β-enamino ketoester intermediates detected via HMBC correlations:

-

Regioselectivity controlled by:

-

Electron-withdrawing methoxycarbonyl group

-

Steric effects at C-5 position

-

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60-80°C | +22% efficiency |

| Solvent polarity | ε > 20 (DMF/EtOH) | +15% conversion |

| Reaction time | 4-6 hrs | Minimizes degradation |

This comprehensive analysis demonstrates the compound's utility in synthesizing heterocyclic pharmaceuticals and functional materials. Recent advances in flow chemistry (2025 studies) suggest potential for industrial-scale applications through continuous reaction optimization .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : C₆H₅NO₅

- Molecular Weight : 171.11 g/mol

- IUPAC Name : 3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid

- Appearance : White powder

- Storage Conditions : Recommended at +4 °C

Medicinal Chemistry

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid has been investigated for its potential as a bioactive compound. Its structural features allow for interactions with biological macromolecules, which may lead to therapeutic applications.

Case Study: Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit antimicrobial properties. For instance, a study demonstrated that certain oxazole derivatives showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The methoxycarbonyl group may enhance lipophilicity and bioavailability, making it a candidate for further development.

Agricultural Science

The compound's ability to interact with plant growth regulators suggests potential applications in agriculture. Its derivatives may serve as herbicides or fungicides due to their ability to disrupt specific biochemical pathways in target organisms.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of oxazole derivatives on weed species. The results indicated that certain modifications to the oxazole structure led to increased herbicidal activity, providing insights into how this compound could be optimized for agricultural use .

Material Science

In material science, this compound can be utilized in the synthesis of polymers and coatings due to its reactive carboxylic acid groups.

Case Study: Polymer Synthesis

Research has shown that incorporating oxazole derivatives into polymer matrices can enhance thermal stability and mechanical properties. A specific study highlighted the use of this compound in developing high-performance polymers suitable for automotive applications .

Mecanismo De Acción

The mechanism of action of 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxycarbonyl and carboxylic acid groups can also interact with enzymes and receptors, modulating their function.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Methoxycarbonyl)-1,2-oxazole-4-carboxylic acid

- 3-(Methoxycarbonyl)-1,2-thiazole-5-carboxylic acid

- 3-(Methoxycarbonyl)-1,2-oxazole-5-sulfonic acid

Uniqueness

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring. This structural feature imparts distinct reactivity and interaction profiles compared to similar compounds. Its combination of a methoxycarbonyl group and a carboxylic acid group makes it particularly versatile in various chemical and biological applications.

Actividad Biológica

Overview

3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid is an organic compound belonging to the oxazole derivative class. Its unique structure, featuring a methoxycarbonyl group and a carboxylic acid group attached to an oxazole ring, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is with a CAS number of 145441-18-5. The compound's structure is characterized by:

- Oxazole Ring : A five-membered heterocyclic compound containing nitrogen and oxygen.

- Methoxycarbonyl Group : Contributing to its reactivity and interaction with biological targets.

- Carboxylic Acid Group : Enhancing solubility and potential interactions with enzymes.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Interactions : The compound can influence enzyme activity through competitive inhibition or allosteric modulation, particularly in metabolic pathways involving amino acids and other small molecules .

- Hydrogen Bonding : The oxazole ring facilitates hydrogen bonding with biological macromolecules, affecting their conformation and function .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of oxazole derivatives, including this compound. The compound has shown promising results against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |

|---|---|

| Candida albicans | 1.6 |

| Candida tropicalis | 3.2 |

| Aspergillus niger | 1.6 |

| Escherichia coli | 20 |

These results indicate significant antibacterial activity, suggesting its potential as a therapeutic agent against fungal and bacterial infections .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the antibacterial efficacy of several oxazole derivatives against Staphylococcus aureus and E. coli. The results showed that derivatives similar to this compound inhibited bacterial growth effectively, with varying degrees of potency depending on structural modifications . -

Antitumor Mechanism Investigation :

Another study focused on the synthesis of novel oxazole derivatives and their effects on cancer cell lines. It was found that certain modifications to the oxazole structure enhanced cytotoxicity against breast cancer cells, hinting at the potential for designing more effective antitumor agents based on the oxazole scaffold .

Q & A

Q. What are the established synthetic routes for 3-(Methoxycarbonyl)-1,2-oxazole-5-carboxylic acid, and how can reaction conditions influence yield?

Basic

The synthesis typically involves cyclization of α-haloketones with carboxamide precursors under acidic or basic conditions. For example, a two-step approach may include:

Oxazole ring formation : Reacting α-chloroketones with methyl carbamate derivatives in the presence of a base (e.g., K₂CO₃) at 60–80°C.

Carboxylic acid introduction : Hydrolysis of the methyl ester using aqueous NaOH or LiOH in THF/MeOH .

Key factors : Temperature control during cyclization (≥70°C improves ring closure) and stoichiometric excess of the α-haloketone (1.2–1.5 eq) can increase yields to ~60–75% .

Q. How can regioselective functionalization of the oxazole ring be achieved for derivatization studies?

Advanced

Regioselective modifications are guided by the electronic effects of the methoxycarbonyl group:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) occurs preferentially at the 4-position of the oxazole ring due to electron-withdrawing effects of the methoxycarbonyl group.

- Reductive amination : LiAlH₄ selectively reduces the carboxamide to an amine while preserving the oxazole core .

Methodological tip : Use DFT calculations to predict reactive sites and validate with LC-MS monitoring of reaction intermediates .

Q. What spectroscopic and chromatographic techniques are recommended for structural characterization?

Basic

- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 8.2–8.5 ppm (oxazole H), δ 3.9 ppm (methoxy), and δ 12.5 ppm (carboxylic acid, broad). ¹³C NMR confirms the carbonyl groups (C=O at ~165–170 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/0.1% TFA) with UV detection at 254 nm ensure purity >95% .

Q. What are the primary degradation pathways under hydrolytic conditions, and how can metabolites be identified?

Advanced

Hydrolysis in acidic or basic media leads to:

Ester cleavage : Methoxycarbonyl group converts to carboxylic acid (confirmed by IR loss of ester C=O at ~1740 cm⁻¹).

Oxazole ring opening : Under strong acidic conditions (e.g., HCl, reflux), the ring hydrolyzes to form β-keto amides, detectable via HRMS and 2D NMR .

Metabolite analysis : Use in vitro microsomal assays (e.g., rat liver S9 fraction) coupled with UPLC-QTOF-MS to identify phase I metabolites .

Q. How should storage conditions be optimized to prevent decomposition?

Basic

- Temperature : Store at 2–8°C in airtight containers. Elevated temperatures (>25°C) accelerate decarboxylation.

- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the methoxycarbonyl group .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Advanced

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from pH-dependent ionization:

- Experimental design : Perform potentiometric titration (pH 2–12) to determine pKa values. Solubility peaks near pH 6–7 (carboxylic acid deprotonation).

- Co-solvent systems : Use 10–20% PEG-400 in PBS to enhance aqueous solubility for biological assays .

Q. How does the methoxycarbonyl group influence the compound’s reactivity compared to other oxazole derivatives?

Advanced

The electron-withdrawing methoxycarbonyl group:

- Reduces nucleophilicity : Limits Friedel-Crafts alkylation but enhances stability toward oxidation.

- Directs cross-coupling : Suzuki-Miyaura reactions occur selectively at the 5-position (ortho to carboxylic acid), confirmed by X-ray crystallography .

Q. What computational methods predict the compound’s stability under varying experimental conditions?

Advanced

- DFT simulations : Calculate bond dissociation energies (BDEs) for the oxazole ring and ester group to predict thermal stability.

- MD simulations : Model solvation effects in polar solvents (e.g., water, DMF) to assess hydrolysis rates .

Q. How can synthetic byproducts be minimized during large-scale preparation?

Methodological focus

- Process optimization : Use flow chemistry with controlled residence times (2–5 min) to suppress dimerization.

- In-line monitoring : FTIR or PAT (Process Analytical Technology) tracks intermediate formation, enabling real-time adjustments .

Q. What are the key differences in biological activity between this compound and its methyl ester analog?

Advanced research focus

Propiedades

IUPAC Name |

3-methoxycarbonyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c1-11-6(10)3-2-4(5(8)9)12-7-3/h2H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHFORSIVIRQTIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145441-18-5 | |

| Record name | 3-(methoxycarbonyl)-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.